Cas no 918892-30-5 (A-Tosyl-(4-Chlorobenzyl) Isocyanide)

A-Tosyl-(4-Chlorobenzyl) Isocyanide structure
918892-30-5 structure
Product Name:A-Tosyl-(4-Chlorobenzyl) Isocyanide
Número CAS:918892-30-5
MF:C15H12ClNO2S
Megavatios:305.779281616211
MDL:MFCD04114779
CID:796980
Update Time:2025-06-08

A-Tosyl-(4-Chlorobenzyl) Isocyanide Propiedades químicas y físicas

Nombre e identificación

    • Benzene,1-chloro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]-
    • (4-CHLOROPHENYL)[(4-METHYLPHENYL)SULPHONYL]ACETONITRILE
    • 1-[(4-chlorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene
    • 1-chloro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]Benzene
    • Alpha-Tosyl-(4-chlorobenzyl) isocyanide
    • a-Tosyl-(4-chlorobenzyl) isocyanide
    • (4-Chlorophenyl)(isocyano)methyl 4-methylphenyl sulphone
    • OR1748
    • 1-Chloro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene (ACI)
    • 1-Chloro-4-(isocyano(tosyl)methyl)benzene
    • [1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide
    • A-Tosyl-(4-Chlorobenzyl) Isocyanide
    • MDL: MFCD04114779
    • Renchi: 1S/C15H12ClNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3
    • Clave inchi: OPRPWPBVEQTKNY-UHFFFAOYSA-N
    • Sonrisas: [C-]#[N+]C(S(C1C=CC(C)=CC=1)(=O)=O)C1C=CC(Cl)=CC=1

Atributos calculados

  • Calidad precisa: 305.02800
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 20
  • Cuenta de enlace giratorio: 3

Propiedades experimentales

  • PSA: 42.52000
  • Logp: 4.35170

A-Tosyl-(4-Chlorobenzyl) Isocyanide Información de Seguridad

A-Tosyl-(4-Chlorobenzyl) Isocyanide Datos Aduaneros

  • Código HS:2926909090
  • Datos Aduaneros:

    中国海关编码:

    2926909090

    概述:

    2926909090 其他腈基化合物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

A-Tosyl-(4-Chlorobenzyl) Isocyanide PrecioMás >>

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A-Tosyl-(4-Chlorobenzyl) Isocyanide Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: 2,6-Lutidine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran ;  -10 °C → rt; 16 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
A Structure-based Design Approach for Generating High Affinity BRD4 D1-Selective Chemical Probes
Cui, Huarui; Divakaran, Anand ; Hoell, Zachariah J.; Ellingson, Mikael O.; Scholtz, Cole R.; et al, Journal of Medicinal Chemistry, 2022, 65(3), 2342-2360

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran ;  30 min, 0 °C
Referencia
The base-free Van Leusen reaction of cyclic imines on water: synthesis of N-fused imidazo 6,11-dihydro β-carboline derivatives
Satyam, Killari; Murugesh, V.; Suresh, Surisetti, Organic & Biomolecular Chemistry, 2019, 17(21), 5234-5238

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran ;  45 min, 0 °C; 45 min, 0 °C
Referencia
Preparation of imidazolyl-biphenyl compounds as LXR modulators
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dimethoxyethane ;  5 min, rt
1.2 Reagents: Triethylamine ;  10 min, rt
1.3 Solvents: 1,2-Dimethoxyethane ;  45 min, -5 °C
Referencia
Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents
Saccoliti, Francesco; Madia, Valentina Noemi; Tudino, Valeria; De Leo, Alessandro; Pescatori, Luca; et al, Journal of Medicinal Chemistry, 2019, 62(3), 1330-1347

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Tetrahydrofuran ;  5 min, 25 °C; 25 °C → 0 °C
1.2 Reagents: Triethylamine ;  0 °C → 10 °C; 45 min, 5 - 10 °C
Referencia
Preparation of imidazolylpyrimidines for the treatment of respiratory diseases
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: 1,2-Dimethoxyethane ;  -10 °C; 3 h, -5 °C
1.2 Reagents: Water ;  cooled
Referencia
Synthesis, biological evaluation, and molecular modeling studies of novel heterocyclic compounds as anti-proliferative agents
Chaudhary, Anurag; Sharma, P. P.; Bhardwaj, Gautam; Jain, Vaibhav; Bharatam, P. V.; et al, Medicinal Chemistry Research, 2013, 22(12), 5654-5669

Métodos de producción 7

Condiciones de reacción
Referencia
Silver-Catalyzed Isocyanide-Isocyanide [3 + 2] Cross-Cycloaddition Involving 1,2-Group Migration: Efficient Synthesis of Trisubstituted Imidazoles
Bi, Xihe ; Wang, Hongwei; Kiran Kumar, Rapolu; Yu, Yang Yu; Zhang, Lin Zhang; et al, Chemistry - An Asian Journal, 2016, 11(20), 2841-2845

A-Tosyl-(4-Chlorobenzyl) Isocyanide Raw materials

A-Tosyl-(4-Chlorobenzyl) Isocyanide Preparation Products

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